ML-9

Vue d'ensemble

Description

ML-9 est un inhibiteur sélectif et efficace de la kinase Akt, de la kinase de la chaîne légère de la myosine et de la molécule d'interaction stromale 1. Il est connu pour sa capacité à induire l'autophagie en stimulant la formation d'autophagosomes et en inhibant leur dégradation .

Méthodes De Préparation

La synthèse de ML-9 implique plusieurs étapes, notamment la réaction de matières premières spécifiques dans des conditions contrôlées. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et généralement non divulguées dans la littérature publique. Les méthodes de production industrielle suivent également des voies de synthèse similaires mais sont optimisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

ML-9 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des kinases et l'autophagie.

Biologie : Employé dans la recherche sur les voies de signalisation cellulaire et les mécanismes d'autophagie.

Médecine : Enquête sur son potentiel en thérapie anticancéreuse, en particulier pour améliorer l'efficacité d'autres médicaments anticancéreux comme le docétaxel.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et outils de recherche

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase Akt, la kinase de la chaîne légère de la myosine et la molécule d'interaction stromale 1. Cette inhibition conduit à la stimulation de la formation d'autophagosomes et à l'inhibition de leur dégradation. Les cibles moléculaires et les voies impliquées comprennent la voie Akt/cible mammifère de la rapamycine et la voie de l'autophagie .

Applications De Recherche Scientifique

ML-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study kinase inhibition and autophagy.

Biology: Employed in research on cell signaling pathways and autophagy mechanisms.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other anticancer drugs like docetaxel.

Industry: Utilized in the development of new therapeutic agents and research tools

Mécanisme D'action

ML-9 exerts its effects by inhibiting Akt kinase, myosin light-chain kinase, and stromal interaction molecule 1. This inhibition leads to the stimulation of autophagosome formation and the inhibition of their degradation. The molecular targets and pathways involved include the Akt/mammalian target of rapamycin pathway and the autophagy pathway .

Comparaison Avec Des Composés Similaires

ML-9 est unique en sa double inhibition de la kinase Akt et de la kinase de la chaîne légère de la myosine, ce qui en fait un outil précieux dans la recherche. Les composés similaires comprennent :

ML-7 : Un autre inhibiteur de la kinase de la chaîne légère de la myosine mais avec une spécificité et une puissance différentes.

Blébbistatines : Un inhibiteur sélectif de la myosine II non musculaire.

Phénamacril : Un inhibiteur spécifique de la myosine I de Fusarium

Activité Biologique

ML-9, specifically this compound hydrochloride, is a selective inhibitor of myosin light chain kinase (MLCK), which plays a crucial role in various cellular processes, including muscle contraction and cell signaling. Its biological activity has been investigated in several studies, highlighting its potential therapeutic applications in conditions influenced by calcium signaling and muscle contraction.

This compound hydrochloride exhibits selective inhibition with Ki values of:

| Enzyme | Ki Value (μM) |

|---|---|

| MLCK | 4 |

| PKA | 32 |

| PKC | 54 |

Additionally, this compound inhibits STIM1-plasma membrane interactions, thereby preventing store-operated calcium entry (SOCE) into cells. This mechanism is significant as SOCE is vital for various physiological processes, including muscle contraction and neurotransmitter release .

Biological Activities

- Inhibition of MLCK : By selectively inhibiting MLCK, this compound can modulate smooth muscle contraction and other cellular activities dependent on myosin light chain phosphorylation.

- Impact on Calcium Signaling : The inhibition of STIM1 interactions leads to reduced calcium influx, which can affect numerous signaling pathways involved in cell growth and differentiation.

- Potential Therapeutic Applications :

- Cardiovascular Diseases : Due to its role in regulating smooth muscle contraction, this compound may have applications in treating hypertension and other cardiovascular disorders.

- Cancer Research : Studies have indicated that modulation of calcium signaling can influence cancer cell proliferation and migration, suggesting a potential role for this compound in cancer therapy.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various cell types:

Study 1: Effect on Smooth Muscle Cells

In vitro experiments demonstrated that this compound effectively reduced contraction in rat aortic smooth muscle cells. The study reported a significant decrease in force generation when cells were treated with this compound compared to controls. This suggests that this compound can be a valuable tool for studying vascular smooth muscle physiology and pathology.

Study 2: Impact on Neuronal Cells

Research involving cultured neurons showed that this compound inhibited calcium entry through store-operated channels, leading to decreased excitability. This finding indicates potential implications for neurological disorders where calcium dysregulation is a concern .

Study 3: Cancer Cell Lines

In cancer research, this compound was tested on various cancer cell lines to evaluate its effect on proliferation and migration. The results indicated that treatment with this compound led to reduced cell viability and inhibited migration in certain cancer types, suggesting its potential as an anti-cancer agent .

Summary of Findings

The biological activity of this compound highlights its importance as a selective inhibitor of myosin light chain kinase with significant implications for both cardiovascular health and cancer research. Its ability to modulate calcium signaling pathways makes it a compound of interest for further exploration in therapeutic contexts.

Future Directions

Ongoing research should focus on:

- Clinical Trials : Assessing the efficacy and safety of this compound in clinical settings.

- Mechanistic Studies : Further elucidating the pathways influenced by this compound to identify additional therapeutic targets.

- Combination Therapies : Exploring the potential of using this compound alongside other therapeutic agents to enhance treatment efficacy.

Propriétés

IUPAC Name |

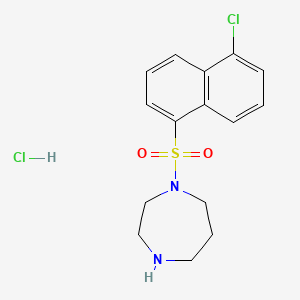

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147228 | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-50-1 | |

| Record name | ML 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105637-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.